molecular formula C20H20N4O3S B608127 IRAK inhibitor 6 CAS No. 1042672-97-8

IRAK inhibitor 6

Katalognummer: B608127
CAS-Nummer: 1042672-97-8
Molekulargewicht: 396.5 g/mol
InChI-Schlüssel: JQSRUVXPODZKAF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

IRAK inhibitor 6 is an inhibitor of IL-1 receptor-associated kinase 4 (IRAK4;  IC50 = 160 nM).
IRAK-IN-6, also known as this compound, is an interleukin-1 receptor associated kinase 4 (IRAK-4) inhibitor. IRAK-4 is reported to be essential for the activation of the intracellular signalling cascades including NFКB and MAPK pathways, which are critical for the production of inflammatory cytokines.

Wirkmechanismus

Target of Action

The primary target of IRAK inhibitor 6 is the Interleukin-1 receptor-associated Kinase 4 (IRAK-4) . IRAK-4 is a serine-threonine kinase that plays a critical role in triggering the release of proinflammatory cytokines . It is necessary for most signaling by activated Toll-like receptors (TLRs) and is implicated in IFNα/β secretion by activating interferon response factors 3 and 7 (IRF3/7) .

Mode of Action

This compound interacts with IRAK-4, inhibiting its kinase activity . Irak-4 remains effective despite this inhibition due to the "scaffolding effect" . This effect is attributed to the myddosome complex formed by IRAK-4 with myd88, IRAK-2, and IRAK-1, which can cause the activation of downstream effector TRAF6 despite inhibition of the kinase domain of IRAK-4 .

Pharmacokinetics

This compound shows low-to-moderate pharmacokinetic variability with a median half-life of 25 to 33 hours and 1.6 to 2.4-fold accumulation at steady-state, which is achieved by Day 5-7 of dosing . Less than 1% of the dose is recovered unchanged in urine for all dose groups, with renal clearance ranging from 14 to 23 mL/min .

Result of Action

The inhibition of IRAK-4 leads to the suppression of the release of proinflammatory cytokines and the activation of the MAPK and NF-κB pathway . This results in the reduction of inflammation and the potential treatment of diseases ranging from oncology to autoimmune disorders to neurodegeneration .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of food and acid-reducing agents . For instance, co-administration of omeprazole with this compound reduced its exposure (AUC and Cmax) by 23% and 43%, respectively .

Biochemische Analyse

Biochemical Properties

IRAK inhibitor 6 plays a crucial role in biochemical reactions by targeting and inhibiting IRAK-4. IRAK-4 is a serine-threonine kinase that is essential for the activation of downstream signaling pathways, including the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways . By inhibiting IRAK-4, this compound prevents the phosphorylation and activation of these pathways, thereby reducing the production of pro-inflammatory cytokines such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α) . This inhibition is achieved through the binding of this compound to the kinase domain of IRAK-4, with an IC50 value of 160 nM .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. In immune cells, such as macrophages and dendritic cells, this compound inhibits the activation of NF-κB and MAPK pathways, leading to a reduction in the production of pro-inflammatory cytokines . This inhibition can modulate the immune response, making this compound a potential therapeutic agent for autoimmune and inflammatory diseases . Additionally, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism by altering the activity of key transcription factors and enzymes involved in these processes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the kinase domain of IRAK-4, thereby preventing the phosphorylation and activation of downstream signaling molecules . This inhibition disrupts the formation of the myddosome complex, which is essential for the activation of NF-κB and MAPK pathways . By blocking these pathways, this compound reduces the production of pro-inflammatory cytokines and modulates the immune response . Additionally, this compound has been shown to inhibit the activation of interferon response factors 3 and 7 (IRF3/7), further contributing to its anti-inflammatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard storage conditions, with a shelf life of up to three years when stored at -20°C . In in vitro studies, this compound has been shown to maintain its inhibitory activity over extended periods, with minimal degradation . Long-term exposure to this compound in cell culture models has demonstrated sustained inhibition of NF-κB and MAPK pathways, leading to prolonged anti-inflammatory effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits IRAK-4 activity and reduces the production of pro-inflammatory cytokines without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and immunosuppression . These dose-dependent effects highlight the importance of optimizing the dosage of this compound to achieve therapeutic efficacy while minimizing potential side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with IRAK-4 and other kinases involved in immune signaling . The compound is metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its breakdown and elimination from the body . Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound can diffuse across cell membranes and accumulate in specific cellular compartments, including the cytoplasm and nucleus . Additionally, this compound can interact with transporters and binding proteins that facilitate its uptake and distribution within cells . The localization and accumulation of this compound within specific tissues can influence its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with IRAK-4 and other signaling molecules . Additionally, this compound can translocate to the nucleus, where it may influence gene expression and other nuclear processes . The subcellular localization of this compound is regulated by various factors, including targeting signals and post-translational modifications that direct it to specific compartments or organelles .

Biologische Aktivität

IRAK (Interleukin-1 Receptor-Associated Kinase) inhibitors have emerged as significant therapeutic agents in the modulation of inflammatory responses and autoimmune diseases. Among these, IRAK inhibitor 6 has garnered attention due to its selective inhibition of IRAK1 and IRAK4, key players in the Toll-like receptor (TLR) signaling pathways. This article delves into the biological activity of this compound, presenting detailed research findings, case studies, and comparative data.

Overview of this compound

This compound is a small molecule designed to selectively inhibit IRAK1 and IRAK4. It participates in critical signaling pathways that regulate inflammation and immune responses. The compound's structure includes specific substitutions that enhance its potency against IRAK-4, making it a valuable candidate for treating various inflammatory conditions.

IRAK1 and IRAK4 are integral to the signaling cascades initiated by TLRs and IL-1 receptors. Upon activation, these kinases facilitate downstream signaling that leads to the activation of NF-κB and MAPK pathways, which are crucial for the production of pro-inflammatory cytokines . Inhibition of these kinases by this compound disrupts this signaling cascade, thereby reducing inflammation.

Potency and Selectivity

The biological activity of this compound has been characterized through various assays:

  • IC50 Values : The compound exhibits an apparent enzyme IC50 of approximately 70 nM for IRAK1, indicating significant potency .
  • Cellular Activity : In cellular assays, this compound demonstrated EC50 values ranging from 0.59 to 9.72 µM , showcasing its effectiveness in inhibiting cell proliferation in specific cancer cell lines .

Comparative Analysis with Other IRAK Inhibitors

The following table summarizes the biological activity and selectivity of this compound compared to other known IRAK inhibitors:

CompoundTargetIC50 (nM)SelectivityNotes
This compoundIRAK170HighEffective in cellular assays
PF-06650833IRAK42Very HighPotent against TNF-α secretion
JH-X-119-01Dual (IRAK1/4)9ModerateShows moderate cell killing effects

Case Studies and Research Findings

Case Study 1: Myelodysplastic Syndromes (MDS)
In a study examining the role of IRAK inhibition in MDS, researchers found that treatment with this compound resulted in reduced inflammatory cytokine levels, suggesting potential therapeutic benefits for patients suffering from this condition .

Case Study 2: Triple-Negative Breast Cancer (TNBC)
this compound was tested in TNBC models where it exhibited a significant reduction in tumor growth. The mechanism was attributed to decreased NF-κB activation, which is often upregulated in aggressive breast cancers .

Pharmacokinetics and Safety Profile

While detailed pharmacokinetic data for this compound remains limited, preliminary studies suggest favorable absorption characteristics due to its chemical structure. The presence of dimethylamino groups enhances cell permeability, which may contribute to its potency in vivo .

Future Directions

The ongoing research into IRAK inhibitors like compound 6 highlights their potential applications not only in cancer therapy but also in managing autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus. Further clinical trials are necessary to establish safety profiles and therapeutic efficacy.

Wissenschaftliche Forschungsanwendungen

Inflammatory Diseases

IRAK inhibitor 6 has shown promise in various models of inflammatory diseases:

  • Necrotizing Enterocolitis : A study demonstrated that this compound significantly reduced the incidence and severity of necrotizing enterocolitis (NEC) in neonatal rats. The treatment led to decreased levels of inflammatory cytokines and improved intestinal pathology .
  • Lupus : In murine models of systemic lupus erythematosus (SLE), IRAK inhibitors have been shown to suppress multiple pathogenic responses, suggesting their potential for therapeutic benefit in treating lupus .
  • Skin Inflammation : Research indicates that IRAK inhibitors can attenuate skin inflammation induced by TLR agonists, highlighting their role in managing skin-related inflammatory conditions .

Cancer Therapy

IRAK inhibitors are also being investigated for their role in cancer therapy:

  • Hematologic Malignancies : Emerging evidence suggests that IRAK signaling is involved in adaptive resistance and oncogenesis in hematologic cancers. Targeting IRAK kinases may enhance the effectiveness of existing therapies .
  • Solid Tumors : Inhibition of IRAK4 has been associated with reduced tumor growth and improved responses to immunotherapy, making it a viable target for solid tumors .

Efficacy in Preclinical Models

A comprehensive review highlighted several preclinical studies where IRAK inhibitors demonstrated significant efficacy:

StudyModelFindings
Study on NECNeonatal RatsReduced incidence and severity of NEC; decreased inflammatory cytokines .
Lupus ModelMRL/lpr MiceSignificant suppression of pathogenic responses; enhanced efficacy when combined with prednisolone .
Skin InflammationMouse ModelAttenuation of inflammation induced by TLR7 agonist imiquimod .

Clinical Insights

Clinical trials involving IRAK inhibitors like BAY1834845 (zabedosertib) have shown promising results:

  • Inflammatory Response Reduction : Clinical data indicate that BAY1834845 significantly suppressed serum levels of TNF-α and IL-6 in patients, demonstrating its potential to modulate immune responses effectively .
  • Combination Therapies : The combination of IRAK inhibitors with other therapeutic agents has been explored, suggesting potential for enhanced efficacy and reduced side effects through steroid-sparing effects .

Eigenschaften

IUPAC Name

N-(2-methoxy-4-morpholin-4-ylphenyl)-2-pyridin-3-yl-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c1-26-18-11-15(24-7-9-27-10-8-24)4-5-16(18)22-19(25)17-13-28-20(23-17)14-3-2-6-21-12-14/h2-6,11-13H,7-10H2,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQSRUVXPODZKAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N2CCOCC2)NC(=O)C3=CSC(=N3)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70659160
Record name N-[2-Methoxy-4-(morpholin-4-yl)phenyl]-2-(pyridin-3-yl)-1,3-thiazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1042672-97-8
Record name N-[2-Methoxy-4-(morpholin-4-yl)phenyl]-2-(pyridin-3-yl)-1,3-thiazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.